molecular formula C5H4F3N3 B129671 2-(Trifluoromethyl)pyrimidin-5-amine CAS No. 73418-87-8

2-(Trifluoromethyl)pyrimidin-5-amine

Cat. No. B129671
CAS RN: 73418-87-8
M. Wt: 163.1 g/mol
InChI Key: LOOGTXVQDBMCOL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidin-5-amine, also known as TFP, is a chemical compound belonging to the pyrimidine family. It is a heterocyclic organic compound composed of a pyrimidine ring fused with an amine group. TFP is a versatile compound with a wide range of uses in scientific research, including its use in organic synthesis and as a building block for pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, peptides, and other pharmaceuticals.

Scientific Research Applications

Antitumor Activities

2-(Trifluoromethyl)pyrimidin-5-amine derivatives have shown promise in antitumor activities. For instance, two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives exhibited potent antitumor activity, with one compound displaying more significant effects against BCG-823 than 5-fluorouracil (Nie Yao et al., 2014). Similarly, another study synthesized two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, finding that the R-enantiomer showed higher antitumor activity against MCF-7 than gefitinib (Gao et al., 2015).

Pesticidal Activities

A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, demonstrating excellent insecticidal and fungicidal activities against various pests and fungi. Among these compounds, some showed broad-spectrum insecticidal and fungicidal activity, offering new avenues for pesticide development (Xing-Hai Liu et al., 2021).

Chemical Synthesis and Drug Design

This compound and its derivatives have been pivotal in synthesizing various chemical compounds. For instance, their use in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes has been documented, demonstrating their versatility in chemical synthesis (Jinbao Xiang et al., 2011). They have also been involved in the development of novel dihydrofolate reductase inhibitors, a key target in drug development for various diseases (P. Wyss et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as reverse transcriptase and Raf kinase . These enzymes play crucial roles in various biological processes, including DNA replication and cell signaling.

Mode of Action

It’s suggested that molecules with a -cf3 group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit improved drug potency towards certain enzymes , which could result in the inhibition of these enzymes and subsequent effects on cellular processes.

properties

IUPAC Name

2-(trifluoromethyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOGTXVQDBMCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558515
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73418-87-8
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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